Reclazepam

Description

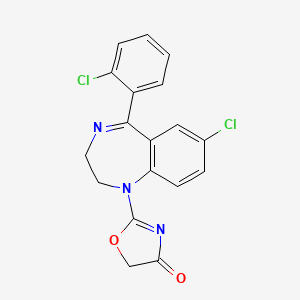

Structure

3D Structure

Properties

IUPAC Name |

2-[7-chloro-5-(2-chlorophenyl)-2,3-dihydro-1,4-benzodiazepin-1-yl]-1,3-oxazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O2/c19-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)20)21-7-8-23(15)18-22-16(24)10-25-18/h1-6,9H,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGIGGJUPITZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl)C4=NC(=O)CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226955 | |

| Record name | Reclazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76053-16-2 | |

| Record name | Reclazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76053-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reclazepam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076053162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reclazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RECLAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJL42911RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Methodologies

Established Synthetic Routes of Reclazepam

The most described synthetic pathway for this compound begins with the intermediate compound 7-chloro-5-(o-chlorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine. mpdkrc.edu.inarchive.org This approach builds upon a foundational benzodiazepine (B76468) structure, introducing a novel substituent at the N-1 position which ultimately forms the characteristic oxazolone (B7731731) ring. A schematic representation of this synthesis is publicly available. wikimedia.org

The transformation from the benzodiazepine precursor to this compound is accomplished through a sequence of distinct chemical reactions.

The core of the this compound precursor is a 1,4-benzodiazepine (B1214927), which contains a cyclic amide, or lactam, structure. cochranelibrary.com While the specific documented synthesis of this compound starts with the pre-formed benzodiazepine (a lactam), the synthesis of such precursors often requires careful management of the lactam functionality. mpdkrc.edu.inarchive.org In general organic synthesis, the reduction of lactams to their corresponding cyclic amines is a fundamental transformation. rsc.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are traditionally used for this purpose, though they can lack chemoselectivity. organic-chemistry.org Alternative, milder, and more selective methods have been developed, such as using 9-borabicyclo[3.3.1]nonane (9-BBN) or systems involving triflic anhydride (B1165640) (Tf₂O) followed by sodium borohydride (B1222165) (NaBH₄), which can reduce lactams under mild conditions. organic-chemistry.orgcore.ac.uk In the context of the this compound synthesis, however, the lactam moiety of the starting material is not reduced but is instead used as a scaffold for further reactions. mpdkrc.edu.inarchive.org

Condensation reactions are vital in heterocyclic chemistry for constructing complex molecules from simpler units, often with the elimination of a small molecule like water. numberanalytics.comresearchgate.net In the synthesis of this compound, a key step is the condensation of the starting benzodiazepine, 7-chloro-5-(o-chlorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine, with 2-chloroacetylisocyanate. mpdkrc.edu.inarchive.org This reaction occurs at the more basic nitrogen atom of the benzodiazepine structure, leading to the formation of a urea (B33335) intermediate. mpdkrc.edu.in This type of reaction is crucial for elaborating the core structure, a common strategy in the synthesis of pharmaceuticals and other fine chemicals. numberanalytics.com

The final step in the synthesis of this compound is the formation of the oxazolone ring system. mpdkrc.edu.injapsonline.com This is achieved through an intramolecular cyclization of the urea intermediate formed in the previous step. mpdkrc.edu.inarchive.org The reaction is facilitated by the use of sodium iodide and a base. It is proposed that the mechanism likely begins with a Finkelstein reaction, where the iodide ion substitutes the chlorine atom on the acetyl group. mpdkrc.edu.in This iodo-intermediate is more reactive, and subsequent intramolecular nucleophilic attack by the enol anion of the urea oxygen on the carbon bearing the iodine leads to the displacement of the iodide and the closure of the five-membered oxazolone ring, yielding this compound. mpdkrc.edu.inarchive.org The formation of oxazolone (or azlactone) rings is a known strategy in organic synthesis, though the kinetics and thermodynamics can be highly dependent on the substituents. nih.govscielo.br

Key Reaction Steps in this compound Synthesis

Chemical Reaction Analysis and Transformations of this compound

The available scientific literature primarily focuses on the synthesis of this compound. mpdkrc.edu.inarchive.org Detailed studies concerning the subsequent chemical transformations and reactivity of the final this compound molecule, such as specific reduction or substitution reactions, are not extensively documented in the searched sources. Benzodiazepines, in general, can be precursors for fused ring compounds like triazolo- or oxazino-benzodiazepines, but specific examples involving this compound are not described. nih.gov

Interactive Data Table: Key Compounds in this compound Synthesis

| Compound Name | IUPAC Name | Molecular Formula | Role in Synthesis |

| This compound | 2-[7-chloro-5-(2-chlorophenyl)-2,3-dihydro-1,4-benzodiazepin-1-yl]-1,3-oxazol-4-one wikipedia.org | C₁₈H₁₃Cl₂N₃O₂ wikipedia.org | Final Product |

| 7-chloro-5-(o-chlorophenyl)-2,3-dihydro-lH-l,4-benzodiazepine | 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine | C₁₅H₁₂Cl₂N₂ | Starting Material mpdkrc.edu.in |

| 2-Chloroacetylisocyanate | 2-chloroacetyl isocyanate | C₃H₂ClNO₂ | Reagent mpdkrc.edu.in |

| Urea Intermediate | N/A | C₁₈H₁₄Cl₃N₃O₂ | Intermediate Product mpdkrc.edu.in |

Interactive Data Table: Summary of Synthetic Steps for this compound

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product |

| 1 | Condensation | 7-chloro-5-(o-chlorophenyl)-2,3-dihydro-lH-l,4-benzodiazepine; 2-chloroacetylisocyanate | N/A | Urea Intermediate mpdkrc.edu.in |

| 2 | Intramolecular Cyclization / Ring Formation | Urea Intermediate | Sodium Iodide, Base (Finkelstein reaction conditions) | This compound mpdkrc.edu.inarchive.org |

Optimization of Synthetic Pathways for this compound

The efficient synthesis of this compound is a key focus for chemists. Optimization of the synthetic route involves a deep understanding of the reaction mechanisms and the strategic application of modern chemical principles to enhance yield, purity, and sustainability.

Retrosynthetic Analysis Principles

Retrosynthetic analysis is a foundational technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. scitepress.orgicj-e.org This process involves strategically breaking bonds to identify key precursors. For benzodiazepines like this compound, a common retrosynthetic approach involves the disconnection of the diazepine (B8756704) ring.

A plausible retrosynthetic analysis for this compound (I) would begin by disconnecting the oxazole (B20620) ring, leading to a precursor with a reactive amine on the diazepine nitrogen. Further disconnection of the seven-membered diazepine ring would then lead back to a substituted 2-aminobenzophenone (B122507) derivative, which is a common starting material for many benzodiazepines. wum.edu.pl This strategic disassembly allows chemists to plan a forward synthesis from readily available precursors. scitepress.orgicj-e.org

Process Variable Optimization (e.g., Catalysts, Solvents, Temperature)

Optimizing process variables is critical for maximizing the efficiency of this compound synthesis. This involves the systematic variation of reaction conditions to find the optimal balance for yield and purity. semanticscholar.org

Catalysts: The synthesis of benzodiazepine rings often employs catalysts to facilitate the cyclization step. For instance, the use of silica-alumina (SiO2-Al2O3) as a heterogeneous catalyst has been shown to be effective in the synthesis of 1,5-benzodiazepine derivatives. chemrevlett.com Such catalysts offer advantages like being non-toxic, non-corrosive, and allowing for easier work-up procedures. chemrevlett.com While specific catalysts for this compound's unique oxazole ring fusion are proprietary, analogous reactions suggest that acid or base catalysis could play a significant role.

Solvents: The choice of solvent can significantly impact reaction rates and yields. Studies on related benzodiazepine syntheses have explored a range of solvents, including dichloromethane (B109758) (CH2Cl2), acetonitrile (B52724) (MeCN), and methanol (B129727) (CH3OH). chemrevlett.com The optimal solvent will depend on the specific reaction step, balancing solubility of reactants and intermediates with reaction kinetics. For instance, in some benzodiazepine syntheses, ethanol (B145695) has been used as an environmentally friendly solvent. rsc.org

Temperature: Reaction temperature is another crucial variable. In the synthesis of diazepam, for example, increasing the temperature from 40°C to 60°C resulted in a significant increase in yield. frontiersin.org The optimal temperature for each step in the this compound synthesis would need to be determined empirically to maximize product formation while minimizing degradation or side reactions.

A summary of optimized reaction conditions for a model benzodiazepine synthesis is presented below:

| Entry | Solvent | Time (min) | Yield (%) |

| 1 | Solvent Free | 120 | 78 |

| 2 | CH2Cl2 | 160 | 73 |

| 3 | MeCN | 160 | 69 |

| 4 | CH3OH | 120 | 76 |

| 5 | 1,4 dioxane | 130 | traces |

| Table based on a model reaction for 1,5-benzodiazepine synthesis. chemrevlett.com |

Analytical Validation Techniques for Purity and Structure (e.g., HPLC-MS, NMR)

Ensuring the purity and confirming the structure of the synthesized this compound is paramount. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This powerful technique is used to separate the synthesized compound from any impurities and to determine its molecular weight. microcombichem.com HPLC provides high-resolution separation, while the mass spectrometer offers sensitive detection and mass information, confirming the presence of this compound and quantifying its purity. nih.govspectroscopyonline.commdpi.com Methods for the analysis of designer benzodiazepines using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed and validated, demonstrating the robustness of this technique for complex molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the chemical structure of organic molecules. microcombichem.com ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms within the this compound molecule, confirming the correct assembly of the benzodiazepine and oxazole rings. chemrevlett.com

The expected analytical data for this compound would include a specific retention time in an HPLC chromatogram, a molecular ion peak in the mass spectrum corresponding to its molecular weight of 374.22 g/mol , and a unique set of signals in the NMR spectra consistent with its structure. medkoo.com

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly. jocpr.comnih.gov In the context of this compound synthesis, this involves several considerations. news-medical.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org This can be achieved through the use of catalytic reactions and by designing more efficient synthetic pathways. news-medical.netacs.org

Use of Safer Solvents: Traditional organic solvents are often toxic and environmentally harmful. jocpr.com Green chemistry encourages the use of safer alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com The use of ethanol as a solvent in some benzodiazepine syntheses is a step in this direction. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. news-medical.net The development of highly active catalysts can enable reactions to proceed under milder conditions.

Scalability and Process Development for Research Quantities of this compound

Transitioning a synthetic route from a small-scale laboratory setting to produce larger, research-grade quantities presents several challenges. cytovance.com This process, known as scale-up, requires careful planning and optimization. cytovance.comkinampark.com

The synthesis of this compound for research purposes is available through custom synthesis, with a minimum order quantity typically starting at 1 gram. medkoo.com The lead time for such a synthesis can be significant, often ranging from 2 to 4 months, reflecting the complexity of the process. medkoo.com

Key considerations for scaling up the production of this compound include:

Process Robustness: The synthetic method must be reliable and reproducible on a larger scale.

Equipment and Infrastructure: The facility must have the appropriate reactors and purification equipment to handle the increased quantities safely and efficiently. cytovance.com

Raw Material Sourcing: Ensuring a consistent and high-quality supply of starting materials is crucial for successful scale-up. cytovance.com

Continuous Manufacturing: For larger scale production, continuous flow chemistry offers advantages over traditional batch processing, including improved safety, efficiency, and consistency. frontiersin.org While not yet standard for a custom synthesis of this nature, it represents a future direction for efficient production.

Molecular Pharmacology and Receptor Interactions of Reclazepam

Mechanism of Action at the Molecular Level

The molecular actions of Reclazepam are centered on its ability to enhance the effects of GABA, leading to a reduction in neuronal excitability. benzoinfo.com

This compound acts as a positive allosteric modulator of the GABA_A receptor. nih.govwikipedia.org This means it binds to a site on the receptor that is distinct from the GABA binding site. wikipedia.orghandwiki.org This binding event does not activate the receptor on its own but rather enhances the effect of GABA when it binds to its own site. wikipedia.orgmdpi.com This allosteric modulation increases the efficiency of GABAergic neurotransmission. ontosight.ai The interaction is a hallmark of the benzodiazepine (B76468) class of drugs, which are known to potentiate the inhibitory effects of GABA. benzoinfo.comnih.gov

The GABA_A receptor is a ligand-gated ion channel that is permeable to chloride ions (Cl⁻). wikipedia.orgcusabio.com When GABA binds to the receptor, it causes the channel to open, allowing Cl⁻ ions to flow into the neuron. benzoinfo.comsandiego.edu This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. wikipedia.orglibretexts.org this compound enhances this process by increasing the frequency of the chloride channel opening when GABA is bound, which further suppresses neuronal activity. wikipedia.orgchemeurope.com

GABA_A Receptor Subunit Specificity and Binding Sites for this compound

The effects of this compound are dictated by its interaction with specific subunits of the GABA_A receptor. These receptors are pentameric structures composed of different subunit combinations, which determines their pharmacological properties. wikipedia.orgnih.gov

The specific binding site for benzodiazepines like this compound is located at the interface between the alpha (α) and gamma (γ) subunits of the GABA_A receptor. wikipedia.orgnih.govhandwiki.org This is a distinct location from the GABA binding site, which is situated at the interface of the alpha (α) and beta (β) subunits. handwiki.orgnih.gov The presence of both an alpha and a gamma subunit is a prerequisite for a GABA_A receptor to be sensitive to the modulatory effects of benzodiazepines. wikipedia.org

A key amino acid residue within the alpha subunit plays a critical role in the binding and action of benzodiazepines. A conserved histidine residue in the N-terminal extracellular domain of the α1, α2, α3, and α5 subunits is essential for high-affinity binding and the subsequent potentiation of GABA's effects. plos.orgnih.gov Receptors containing α4 or α6 subunits, which have an arginine at this position instead of a histidine, are insensitive to classical benzodiazepines. plos.org The substitution of this histidine residue significantly impacts the affinity and efficacy of benzodiazepine site ligands. nih.gov

Differential Affinity for GABA_A Receptor Subtypes (e.g., Alpha1, Alpha2, Alpha3, Alpha5)

The therapeutic and side-effect profiles of benzodiazepines are intrinsically linked to their interaction with various subtypes of the γ-aminobutyric acid type A (GABA_A) receptor. wikipedia.org These receptors, which are ligand-gated ion channels, are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, and π). dovepress.comwikipedia.org The primary targets for benzodiazepines are GABA_A receptors containing α1, α2, α3, or α5 subunits, in combination with β and γ subunits. dovepress.compnas.org The specific subunit composition of the receptor dictates its pharmacological properties and its affinity for various ligands. acs.org

The differential affinity of a compound for the various α-subunits is a key determinant of its clinical effects. For instance, ligands that show high affinity and efficacy at the α1 subunit are strongly associated with sedative and hypnotic effects. dovepress.comnih.gov Conversely, compounds that preferentially target α2 and α3 subtypes are linked to anxiolytic actions with a reduced sedative profile. dovepress.compnas.orgnih.gov The α5 subtype is less abundant and is primarily implicated in cognitive processes like learning and memory. pnas.orgnih.gov

The development of subtype-selective ligands can be achieved through two main strategies: subtype-selective affinity or subtype-selective efficacy. cardiff.ac.uk In the former, a compound binds with higher affinity to one subtype over others. cardiff.ac.uk In the latter, the compound may bind with similar affinity across subtypes but only exerts a functional effect at specific ones, acting as a silent antagonist at others. cardiff.ac.uk

Interactive Table: GABA_A Receptor Subtype Functions

| Subtype | Associated Pharmacological Action |

|---|---|

| α1 | Sedation, anticonvulsant effects, amnesia, addiction/reward dovepress.comwikipedia.orgnih.gov |

| α2 | Anxiolytic effects, muscle relaxation, anticonvulsant properties dovepress.compnas.org |

| α3 | Anxiolytic effects dovepress.compnas.org |

| α5 | Learning and memory processes, potential role in sedation pnas.orgnih.gov |

Comparative Molecular Binding Modes of this compound and Analogues

The interaction of benzodiazepines with the GABA_A receptor occurs at a specific binding site located at the interface between an α and a γ subunit. wikipedia.orgnih.gov The precise way in which a ligand docks into this pocket, known as its binding mode, is a critical determinant of its affinity and efficacy. For a long time, it was assumed that all benzodiazepines utilized a "common binding mode." nih.gov However, recent research combining computational docking studies with experimental data suggests that this is not the case. Different benzodiazepine chemotypes can adopt distinct binding modes within the same binding pocket. acs.orgnih.gov

This concept is well-illustrated by studies on chiral isomers of different benzodiazepines. For instance, in one study, isomers of diazepam-like and triazolam-like compounds showed significant differences in binding affinity, with the (S)-isomers being active while the (R)-isomers were essentially inactive. nih.gov In contrast, isomers of an imidazobenzodiazepine derivative both retained the ability to bind, suggesting they utilize a different binding mode that can accommodate both configurations. nih.gov

These findings indicate that the benzodiazepine binding site is conformationally flexible and can adapt to different ligands. The specific interactions between the ligand and the amino acid residues lining the binding pocket dictate the stability of the complex and the resulting pharmacological effect. Even subtle changes to the ligand's chemical structure can lead to a shift in its preferred binding mode, altering its subtype selectivity and functional activity. nih.gov

Computational models have proposed several potential binding modes (often referred to as CBM I, CBM II, etc.) for classical benzodiazepines like diazepam. nih.gov The specific mode adopted can depend on the chemotype of the ligand. For example, in silico studies predicted that for ligands using one binding mode (BM I), both R and S isomers should bind with reasonable affinity, whereas for ligands using another mode (BM II), the R isomer would likely be inactive. nih.gov These predictions were subsequently supported by experimental binding assays. nih.gov

While the specific binding mode of this compound has not been detailed in the available literature, it can be inferred that as a 1,4-benzodiazepine (B1214927), its binding would be compared to analogues like diazepam. The structural features of this compound would determine its preferred orientation in the binding pocket at the α+/γ- interface, influencing its affinity for different α-subunits and, consequently, its pharmacological profile. The diversity in binding modes among benzodiazepine analogues underscores the potential for designing novel compounds with highly specific interactions and, therefore, more targeted therapeutic effects. nih.gov

Structure Activity Relationships Sar of Reclazepam

Fundamental Principles of Reclazepam SAR

The biological activity of this compound is not accidental but is dictated by the fundamental principles of medicinal chemistry that govern how a molecule interacts with its biological target.

Correlation Between Chemical Structure and Biological Activity

The specific biological activity of this compound is modulated by the various substituents attached to its core structure. ub.edu Key features of this compound include a chloro substituent at position 7 of the benzene (B151609) ring, a 2-chlorophenyl group at position 5, and a unique 2-oxazol-4-one moiety at the N-1 position of the diazepine (B8756704) ring. iiab.memedkoo.comjst.go.jp Each of these groups plays a critical role in defining the molecule's potency and pharmacological properties. For instance, an electron-withdrawing group at position 7 is a well-established requirement for potent activity in the benzodiazepine (B76468) class. scribd.comyoutube.com

Optimization Strategies for Molecular Design

The development of benzodiazepines like this compound involves sophisticated optimization strategies aimed at enhancing desired therapeutic effects while minimizing side effects. chemisgroup.us Modern molecular design leverages computational tools to predict how structural modifications will affect biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to build statistical models that correlate chemical structures with receptor affinity. nih.govuni-due.de

These models can help identify which molecular fragments positively or negatively contribute to the desired activity. For example, QSAR studies on benzodiazepines have quantified the importance of electron-withdrawing groups at specific positions and the steric limitations of substituents. nih.gov Furthermore, advanced methods like reinforcement learning and other deep learning models are being used to explore vast chemical spaces and generate novel molecular structures with optimized properties. acs.org These data-driven strategies allow for a more guided and efficient design process, moving beyond traditional trial-and-error synthesis. asiapharmaceutics.infogoogle.com

Key Structural Modifications and Their Impact on Receptor Binding

The affinity of this compound for the GABA-A receptor is highly sensitive to its specific structural features. Modifications to the benzodiazepine scaffold can drastically alter binding and efficacy.

Benzodiazepine Ring Modifications

The integrity of the fused 1,4-benzodiazepine (B1214927) ring system is paramount for activity. nih.gov The seven-membered diazepine ring is not planar and adopts a specific conformation necessary for fitting into the receptor's binding pocket. nih.gov While the core itself is crucial, modifications involving the fusion of additional heterocyclic rings to the benzodiazepine nucleus are a common strategy to modulate activity. chemisgroup.us For example, the fusion of a triazole or imidazole (B134444) ring at the 1 and 2 positions can lead to highly potent compounds like alprazolam and midazolam. youtube.comslideshare.net

Influence of Substituents (e.g., N-methylation, Halogens)

Substituents on the benzodiazepine framework are critical determinants of receptor binding and potency. chemisgroup.us

Position 7 (Ring A): The presence of an electronegative group at this position is one of the most important requirements for high anxiolytic activity. ub.eduscribd.com this compound features a chlorine atom at this position, consistent with this principle. Other electron-withdrawing groups like nitro (NO2) or trifluoromethyl (CF3) also enhance potency. slideshare.netnih.gov

Position 5 (Ring C): An aromatic (phenyl) or heteroaromatic ring at this position promotes activity. scribd.com this compound possesses a phenyl ring here. Furthermore, substitution on this phenyl ring is also significant. Electron-withdrawing groups, typically halogens, in the ortho (2') or di-ortho (2', 6') positions of the phenyl ring increase activity. scribd.comscribd.com this compound's 2'-chloro substituent aligns with this finding.

Position 1 (Ring B): Substitution at the N-1 position modulates activity. Small alkyl groups, like the methyl group in Diazepam, are often optimal. scribd.com this compound has a much larger and more complex substituent at this position: the 2-oxazol-4-one group. iiab.me The nature of this N-1 substituent can significantly impact the duration of action and binding affinity. ub.edu The oxazolone (B7731731) ring itself is a scaffold found in various biologically active compounds and introduces specific steric and electronic properties to the molecule. asiapharmaceutics.infoturkjps.orgontosight.aiajrconline.org

The following table summarizes the general impact of substituents on the 1,4-benzodiazepine core:

| Position | Substituent Type | Effect on Activity | Example Compound(s) |

|---|---|---|---|

| Position 7 | Electron-withdrawing (e.g., -Cl, -NO₂) | Increases potency | This compound, Diazepam, Lorazepam |

| Positions 6, 8, 9 | Substitution | Decreases or abolishes activity | N/A |

| Position 5 | Phenyl or Pyridyl ring | Promotes activity | This compound, Diazepam |

| Position 2' (on 5-phenyl ring) | Electron-withdrawing (e.g., -Cl, -F) | Increases potency | This compound, Lorazepam |

| Position 1 | Small alkyl (e.g., -CH₃) or larger groups | Modulates activity and duration | Diazepam, this compound |

| Position 3 | -OH group | Retains activity, shortens half-life | Oxazepam, Temazepam |

Computational Approaches in SAR Studies of this compound

Computational methods are integral to modern medicinal chemistry, providing powerful tools to investigate and predict the structure-activity relationships (SAR) of compounds like this compound. These approaches offer insights into the molecular interactions governing a drug's efficacy and can significantly accelerate the drug discovery process.

Molecular Modeling Techniques

Molecular modeling allows for the three-dimensional visualization and analysis of molecules, which is crucial for understanding their behavior and interactions. slideshare.net For benzodiazepines such as this compound, molecular modeling techniques are used to explore their conformational possibilities and how they might bind to their target receptors. slideshare.netelaba.lt

The process often begins with generating the 3D structure of the molecule and then employing energy minimization techniques to find its most stable conformations. scielo.org.mx Both molecular mechanics and quantum mechanics are computational methods used to correct for any distortions in the molecular structure and to optimize its geometry. iupac.org Conformational analysis is a key aspect of molecular modeling, as it helps identify the various shapes a molecule can adopt. scielo.org.mx In the case of benzodiazepines, studies have performed conformational analysis by considering the inversion of the chiral carbon at position C3 and the rotation of the bond at position C5. scielo.org.mx

These modeling techniques are not only used to study individual molecules but also to compare different compounds and to build pharmacophore models that define the essential features required for biological activity. slideshare.netiupac.org

Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. vjs.ac.vn For this compound and other benzodiazepines, docking studies are primarily focused on their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, which is their main biological target. nih.govomicsonline.orgomicsonline.org

The GABA-A receptor is a complex protein, and benzodiazepines bind at the interface between the α and γ subunits. psu.edu Docking studies aim to elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. frontiersin.org For instance, research has shown that the pendant phenyl rings of some benzodiazepines pack into an aromatic box formed by specific amino acid residues like α1Tyr210, α1Tyr160, α1Phe100, α1His102, and γ2Phe77. frontiersin.org

The results of docking studies are often expressed as a docking score, which estimates the binding affinity between the ligand and the receptor. vjs.ac.vnpsu.edu These scores can be used to rank different compounds and predict their potential activity. omicsonline.org For example, studies have compared the docking scores of various benzodiazepine derivatives to understand how different substituents affect their binding to the GABA-A receptor. omicsonline.orgpsu.edu

It has been observed that the orientation of the benzodiazepine molecule in the binding pocket is crucial for its activity. nih.gov Models suggest that the C5-phenyl substituent of the benzodiazepine molecule extends approximately parallel to the plane of the membrane. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orglongdom.org QSAR models are developed by analyzing a set of compounds with known activities and identifying the physicochemical properties or structural features that correlate with that activity. nih.gov

For benzodiazepines, QSAR studies have been extensively used to understand the structural requirements for their interaction with the GABA-A receptor. nih.govnih.govnih.gov These studies often involve calculating a variety of molecular descriptors, which can be categorized as electronic, steric, and lipophilic. academicjournals.orgchalcogen.ro

Several QSAR studies on benzodiazepines have highlighted the importance of specific structural features. For example, the presence of an electronegative group at position 7 of the benzodiazepine ring is considered important for high binding affinity. slideshare.net The nature of the substituent at the C5-phenyl ring also significantly influences activity. academicjournals.org

QSAR models are not only descriptive but can also be predictive. wikipedia.org Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds, which can help in prioritizing synthetic efforts and designing more potent molecules. nih.govnih.gov The predictive power of a QSAR model is typically assessed through internal and external validation techniques. chalcogen.ro

| QSAR Study Type | Key Findings/Correlations | Referenced Compounds |

| 2D-QSAR | Correlation between electronic and lipophilic parameters and antibacterial activity. orientjchem.org | 1,5-Benzodiazepine derivatives |

| 2D-QSAR | Importance of two phenyl rings for the inhibition of γ-secretase. researchgate.net | Benzodiazepine derivatives |

| 3D-QSAR | Electronegative groups around the benzodiazepine moiety and bulky aromatic groups may increase ligand potency. chalcogen.ro | 2,4-disubstituted-1,5-benzodiazepine derivatives |

| QSAR | Positioning of H-bond acceptors, aromatic rings, and hydrophobic groups influences GABA-A receptor binding. nih.gov | Benzodiazepine-based compounds |

SAR Landscape Analysis

Structure-Activity Relationship (SAR) landscape analysis is a visualization method used to explore the relationship between chemical structure and biological activity for a set of compounds. laborundmore.comresearchgate.net It provides an intuitive representation of the SAR, highlighting regions of continuity, where small structural changes lead to small changes in activity, and regions of discontinuity, known as "activity cliffs," where minor structural modifications result in a significant drop in potency. laborundmore.comacs.org

This type of analysis is particularly useful for understanding the global and local SAR trends within a series of compounds. researchgate.net For benzodiazepines, a SAR landscape analysis could reveal which parts of the this compound molecule are most sensitive to modification. For example, it might show that changes to the substituent at the 7-position lead to a gradual change in activity (SAR continuity), while modifications at another position cause a sharp drop in activity (an activity cliff). laborundmore.com

By identifying these "activity cliffs," researchers can gain valuable insights into the key structural features that are critical for biological activity. acs.org This information is invaluable for guiding the design of new analogs with improved properties. blogspot.com The analysis can be performed by calculating the "Structure-Activity Landscape Index" (SALI), which quantifies the relationship between structural similarity and potency difference for pairs of compounds. blogspot.com

Preclinical Pharmacodynamics and Neurobiological Investigations of Reclazepam

In Vitro Pharmacological Characterization

In Vitro Pharmacological Characterization

In vitro pharmacological studies are crucial for elucidating the mechanism of action of a drug candidate at the molecular and cellular level. For a benzodiazepine (B76468) like reclazepam, these studies typically focus on its interaction with the GABA-A receptor complex.

Cell-Based Assays for Receptor Function

Cell-based assays are fundamental in early drug discovery to determine how a compound affects cellular processes. bioivt.com These assays can provide valuable information on a drug's mechanism of action, potency, and potential off-target effects. bioivt.com For benzodiazepines, these assays are designed to measure the functional consequences of the drug binding to the GABA-A receptor.

One common approach involves using cell lines that have been genetically engineered to express specific subtypes of the GABA-A receptor. nih.gov This allows researchers to investigate the compound's selectivity for different receptor isoforms, which is important because various benzodiazepine effects (sedative, anxiolytic, muscle relaxant) are mediated by different GABA-A receptor subtypes. researchgate.net

Functional assays can measure various downstream effects of receptor activation, such as changes in intracellular ion concentrations or the activity of reporter genes. bioivt.comnih.gov For instance, a common method is to measure the influx of chloride ions into the cell upon co-application of GABA and a benzodiazepine. An increase in chloride influx in the presence of the benzodiazepine indicates a positive allosteric modulatory effect.

Another type of cell-based assay is the reporter gene assay. In this setup, the activation of the target receptor triggers the expression of a reporter gene, such as luciferase or β-lactamase. thermofisher.com The amount of reporter protein produced can be easily quantified and serves as a measure of receptor activation. thermofisher.com

The following table provides an overview of common cell-based assays used in the pharmacological characterization of benzodiazepines:

| Assay Type | Principle | Information Gained |

| Radioligand Binding Assay | Measures the affinity of a drug for a specific receptor by competing with a radiolabeled ligand. | Binding affinity (Ki) and receptor subtype selectivity. |

| Chloride Influx Assay | Measures the flow of chloride ions into a cell through the GABA-A receptor channel. | Functional potentiation of GABA-A receptor activity. |

| Reporter Gene Assay | Measures the expression of a reporter gene that is under the transcriptional control of a pathway activated by the target receptor. | Receptor activation or inhibition, compound potency and selectivity. thermofisher.com |

| Bioluminescence Resonance Energy Transfer (BRET) | Measures protein-protein interactions in live cells. | Can be used to study the interaction of the drug with the receptor and downstream signaling proteins. nih.gov |

Electrophysiological Studies (e.g., Two-Electrode Voltage Clamp Method)

Electrophysiological techniques provide a direct measure of the electrical properties of a cell and the function of its ion channels. The two-electrode voltage clamp (TEVC) is a powerful method for studying ion channels, like the GABA-A receptor, that have been expressed in large cells, such as Xenopus oocytes. nih.govresearchgate.net

In a TEVC experiment, two microelectrodes are inserted into the oocyte. wikipedia.org One electrode measures the membrane potential, while the other injects current to "clamp" the membrane potential at a desired level. wikipedia.org This allows researchers to study the ion currents flowing through the GABA-A receptor channels in response to the application of GABA and a benzodiazepine, independent of changes in the membrane potential. wikipedia.org

By applying different concentrations of GABA and the test compound, a detailed pharmacological characterization can be performed. This includes determining the compound's potency (EC50), efficacy (the maximum effect it can produce), and its effect on the affinity of GABA for the receptor.

The data obtained from TEVC experiments can be used to construct concentration-response curves, which are essential for comparing the potencies of different benzodiazepines and for understanding their structure-activity relationships.

| Electrophysiological Parameter | Description | Relevance to Benzodiazepine Research |

| EC50 (Half-maximal effective concentration) | The concentration of a drug that produces 50% of the maximal response. | A measure of the drug's potency. A lower EC50 indicates a more potent drug. |

| Emax (Maximal efficacy) | The maximum effect that a drug can produce. | Indicates how much the drug can enhance the effect of GABA. |

| GABA shift | The extent to which a benzodiazepine shifts the GABA concentration-response curve to the left. | A measure of the drug's positive allosteric modulatory effect. |

In Vivo Neuropharmacological Studies in Animal Models

In vivo studies in animal models are a critical step in the preclinical development of a new drug. These studies provide information about the drug's effects in a whole, living organism, which can be more complex and informative than what can be learned from in vitro experiments.

Assessment of Central Nervous System Effects

A variety of animal models are used to assess the central nervous system (CNS) effects of benzodiazepines, including their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. nih.gov

Anxiolytic Activity:

Several behavioral tests are used to screen for anxiolytic-like effects in rodents. These tests are based on the principle that rodents have a natural aversion to open, brightly lit spaces and will prefer to stay in dark, enclosed areas. Anxiolytic drugs reduce this natural aversion, leading to an increase in exploratory behavior in the aversive zones of the test apparatus.

Commonly used tests for anxiolytic activity include:

Elevated Plus Maze: This apparatus consists of two open arms and two enclosed arms arranged in the shape of a plus sign. An increase in the time spent in the open arms is indicative of an anxiolytic effect. researchgate.net

Light-Dark Box: This apparatus consists of a dark compartment and a light compartment. An increase in the time spent in the light compartment is considered a measure of anxiolytic activity. nih.gov

Open Field Test: This test measures the locomotor activity and exploratory behavior of an animal in a novel, open arena. Anxiolytic drugs can increase exploration in the center of the open field. researchgate.net

Sedative Effects:

The sedative effects of benzodiazepines can be assessed by measuring changes in locomotor activity and the induction of sleep.

Locomotor Activity: A decrease in spontaneous locomotor activity in an open field or activity cage can indicate sedation. mdpi.com

Pentobarbital-Induced Sleep Test: Benzodiazepines can potentiate the hypnotic effects of barbiturates. A decrease in the latency to fall asleep or an increase in the duration of sleep induced by pentobarbital (B6593769) is a measure of sedative activity. mdpi.com

Anticonvulsant Activity:

The anticonvulsant properties of benzodiazepines are evaluated in models where seizures are induced by chemical or electrical stimuli.

Pentylenetetrazol (PTZ)-Induced Seizures: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. The ability of a benzodiazepine to prevent or delay the onset of these seizures is a measure of its anticonvulsant efficacy. scielo.br

Maximal Electroshock (MES) Test: This test induces tonic-clonic seizures by electrical stimulation. It is used to identify compounds that are effective against generalized tonic-clonic seizures.

The following table summarizes the key animal models used to assess the CNS effects of benzodiazepines:

| CNS Effect | Animal Model | Measured Parameter |

| Anxiolytic | Elevated Plus Maze | Time spent in open arms |

| Anxiolytic | Light-Dark Box | Time spent in light compartment |

| Sedative | Open Field Test | Decrease in locomotor activity |

| Sedative | Pentobarbital-Induced Sleep Test | Potentiation of sleep time |

| Anticonvulsant | Pentylenetetrazol (PTZ)-Induced Seizures | Protection against seizures |

| Anticonvulsant | Maximal Electroshock (MES) Test | Protection against seizures |

Experimental Design Principles for Preclinical Efficacy Studies

To ensure the reliability and validity of preclinical studies, it is essential to adhere to rigorous experimental design principles. These principles help to minimize bias and increase the likelihood that the results are reproducible.

Key principles of experimental design include:

Randomization: Animals should be randomly assigned to treatment groups to ensure that any pre-existing differences between the animals are evenly distributed among the groups. biorxiv.org

Blinding: The investigators conducting the experiment and analyzing the data should be unaware of which treatment each animal has received. This helps to prevent observer bias. biorxiv.org

Controls: A control group that receives a placebo or vehicle is necessary to determine whether the observed effects are due to the drug or to other factors. biorxiv.org

Sample Size Calculation: The number of animals used in a study should be large enough to detect a statistically significant effect, but not so large as to be wasteful of animals and resources. The sample size should be determined by a power analysis before the start of the study. biorxiv.org

By adhering to these principles, researchers can increase the confidence in their findings and ensure that the data from preclinical studies are a reliable predictor of a drug's potential efficacy in humans.

Translational Potential of Animal Models in Drug Discovery

While animal models are an indispensable tool in preclinical drug discovery, it is important to recognize their limitations. nih.gov A major challenge in CNS drug development is the translation of findings from animal models to human clinical trials. benthamscience.com

The predictive validity of an animal model refers to its ability to predict the efficacy of a drug in humans. nih.gov For benzodiazepines, the traditional animal models of anxiety have shown good predictive validity for identifying compounds with similar mechanisms of action. nih.gov However, these models may be less effective at identifying drugs with novel mechanisms of action. nih.gov

Several factors can contribute to the difficulty in translating preclinical findings to the clinic, including:

Species differences: There can be significant differences in the neurobiology and pharmacology of a drug between rodents and humans.

Complexity of human disorders: Animal models can only replicate certain aspects of complex psychiatric disorders like anxiety.

Heterogeneity of patient populations: Patients with the same diagnosis can have different underlying pathologies and may respond differently to the same treatment.

Despite these challenges, animal models remain a critical component of the drug discovery process. nih.gov By carefully selecting the appropriate models and by being aware of their limitations, researchers can increase the likelihood of successfully translating preclinical findings into new and effective treatments for human diseases.

Preclinical Metabolism and Biotransformation Pathways of Reclazepam

Metabolic Conversion Pathways (Phase I and Phase II Reactions)

Drug metabolism typically proceeds in two phases. Phase I reactions introduce or expose functional groups on the drug molecule, while Phase II reactions conjugate these modified compounds with endogenous molecules to increase their water solubility for excretion. bionity.commhmedical.com

Oxidative Biotransformations (e.g., Hydroxylation, N-Dealkylation, Methyl Oxidation)

Phase I oxidative reactions are the most common initial steps in the metabolism of many drugs, including benzodiazepines. researchgate.net These reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of liver cells. nih.gov

Hydroxylation: This reaction introduces a hydroxyl (-OH) group into the drug's structure. For benzodiazepines, aliphatic hydroxylation is a common pathway. pharmgkb.org This process often results in the formation of pharmacologically active metabolites. pharmgkb.org

N-Dealkylation: This involves the removal of an alkyl group from a nitrogen atom within the molecule. nih.govmdpi.comnih.gov This process is a frequent metabolic route for benzodiazepines that possess N-alkyl substituents. pharmgkb.orgku.edu The resulting N-desalkylated metabolites can also be active. nih.gov For example, the N-dealkylation of diazepam produces desmethyldiazepam, an active metabolite. bionity.com

Methyl Oxidation: This is a specific type of oxidation targeting a methyl group attached to the molecule.

Table 1: Common Phase I Oxidative Reactions in Benzodiazepine (B76468) Metabolism

| Reaction Type | Description | Common Metabolite Characteristic |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group. pharmgkb.org | Often pharmacologically active. pharmgkb.org |

| N-Dealkylation | Removal of an alkyl group from a nitrogen atom. pharmgkb.orgnih.gov | Can be pharmacologically active. bionity.com |

Reductive Biotransformations (e.g., Nitro-Reduction)

While less common than oxidation for many drug classes, reduction is a key pathway for benzodiazepines containing a nitro group (NO2).

Nitro-Reduction: This reaction involves the reduction of a nitro group to an amino (NH2) group. For 7-nitrobenzodiazepines like clonazepam, nitroreduction is the initial and principal biotransformation step. nih.gov This is followed by acetylation of the resulting amino group. nih.gov Studies on nitrobenzodiazepines like flunitrazepam and nitrazepam suggest they can be metabolically activated by CYP3A4, which may be linked to the presence of the nitro group. nih.gov

Conjugation Reactions (e.g., Glucuronidation, Acetylation, Sulfation)

Phase II reactions, or conjugation reactions, involve the attachment of polar endogenous molecules to the parent drug or its Phase I metabolites. nih.govaustinpublishinggroup.com This process significantly increases water solubility, facilitating excretion via urine or bile. qps.com

Glucuronidation: This is the most important conjugation pathway for benzodiazepines. pharmgkb.org It involves the transfer of glucuronic acid to the drug or its hydroxylated metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). austinpublishinggroup.commedsafe.govt.nz Benzodiazepines with a hydroxyl group, such as lorazepam and oxazepam, are primarily cleared by direct glucuronidation. austinpublishinggroup.commedsafe.govt.nz Metabolites from Phase I oxidation can also undergo glucuronidation. bionity.com

Acetylation: This reaction involves the addition of an acetyl group. It is a key follow-up step after the nitro-reduction of 7-nitrobenzodiazepines. nih.gov The enzyme N-acetyltransferase (NAT2) is responsible for this step in the metabolism of clonazepam. pharmgkb.org

Sulfation: This involves the conjugation of a sulfate (B86663) group. While generally a less common pathway for benzodiazepines compared to glucuronidation, it can occur.

Table 2: Common Phase II Conjugation Reactions in Benzodiazepine Metabolism

| Reaction Type | Description | Key Enzyme Family | Example Substrates (Benzodiazepines) |

|---|---|---|---|

| Glucuronidation | Covalent attachment of glucuronic acid. austinpublishinggroup.com | UDP-glucuronosyltransferases (UGTs). medsafe.govt.nz | Lorazepam, Oxazepam, Temazepam. austinpublishinggroup.comnih.gov |

| Acetylation | Addition of an acetyl group. nih.gov | N-acetyltransferases (NATs). pharmgkb.org | Metabolites of Clonazepam. pharmgkb.orgnih.gov |

| Sulfation | Addition of a sulfate group. qps.com | Sulfotransferases (SULTs). | Less common for this drug class. |

Enzyme Systems Involved in Reclazepam Metabolism

The metabolism of benzodiazepines is mediated by specific enzyme superfamilies. The activity of these enzymes can vary between individuals, leading to differences in drug metabolism.

Cytochrome P450 Isoforms (e.g., CYP3A4, CYP3A5, CYP2C19)

The Cytochrome P450 superfamily is the most critical enzyme system for Phase I metabolism of drugs.

CYP3A4 and CYP3A5: CYP3A4 is the most abundant and important P450 enzyme in the human liver and is responsible for the metabolism of over 50% of clinical drugs. nih.gov Many benzodiazepines, including alprazolam, diazepam, and midazolam, are metabolized at least in part by CYP3A4. nih.govmedsafe.govt.nz

CYP2C19: This isoform is also significantly involved in the metabolism of several benzodiazepines. pharmgkb.org For example, both CYP3A4 and CYP2C19 are the main enzymes involved in the metabolism of clobazam. Genetic variations in CYP2C19 can lead to significant differences in the plasma concentrations of benzodiazepine metabolites.

UDP-Glucuronosyltransferases (UGTs) (e.g., UGT1A4, UGT2B15, UG2B7, UGT1A9)

UGTs are the key enzymes in Phase II glucuronidation reactions. medsafe.govt.nz Different UGT isoforms exhibit specificity for various benzodiazepines and their metabolites.

UGT2B Family (UGT2B7, UGT2B15): These isoforms are important for the glucuronidation of several benzodiazepines. UGT2B15 is suggested to play a major role in the metabolism of both R- and S-lorazepam. austinpublishinggroup.com UGT2B7 is also involved in lorazepam glucuronidation and is one of the primary enzymes for R-temazepam metabolism. austinpublishinggroup.comnih.gov

UGT1A Family (UGT1A4, UGT1A9): Members of this family also contribute to benzodiazepine metabolism. UGT1A9 is involved in the glucuronidation of R-oxazepam and R-temazepam. pharmgkb.orgnih.gov UGT1A4 is known to catalyze the N-glucuronidation of midazolam. pharmgkb.org

Table 3: Enzymes Implicated in General Benzodiazepine Metabolism

| Enzyme Family | Specific Isoforms | Metabolic Role |

|---|---|---|

| Cytochrome P450 | CYP3A4, CYP3A5, CYP2C19. pharmgkb.orgnih.gov | Phase I: Oxidation, N-Dealkylation. pharmgkb.org |

| UDP-Glucuronosyltransferases | UGT1A4, UGT1A9, UGT2B7, UGT2B15. pharmgkb.orgaustinpublishinggroup.comnih.gov | Phase II: Glucuronidation. austinpublishinggroup.com |

| N-acetyltransferases | NAT2. pharmgkb.org | Phase II: Acetylation (of nitro-reduced metabolites). pharmgkb.org |

N-Acetyltransferases (e.g., NAT2)

N-Acetyltransferase 2 (NAT2) is a key enzyme involved in the metabolism of various drugs containing aromatic amine or hydrazine (B178648) structures. frontiersin.orgtaylorandfrancis.com This enzyme facilitates a process called N-acetylation, which is a phase II biotransformation reaction that typically detoxifies and aids in the excretion of xenobiotics. nih.govresearchgate.net The gene for NAT2 is highly polymorphic, leading to significant interindividual and population-based variability in enzyme activity. frontiersin.orgtaylorandfrancis.commayocliniclabs.com Individuals can be categorized based on their NAT2 genotype into different acetylator phenotypes, such as rapid, intermediate, and slow acetylators. nih.govmayocliniclabs.com

While direct studies on this compound's interaction with NAT2 are not extensively detailed in the provided results, the metabolism of other benzodiazepines, such as clonazepam, involves acetylation of their amino-metabolites. nih.gov For instance, the 7-amino metabolite of clonazepam is acetylated by NAT2. nih.gov Individuals who are slow acetylators excrete more of the amino-metabolite and less of the acetylated metabolite compared to rapid acetylators. nih.gov Given that many benzodiazepines undergo biotransformation to form metabolites that could be substrates for NAT2, it is a relevant pathway to consider in the preclinical evaluation of new compounds like this compound. nih.govpharmgkb.org The expression of NAT2 is found predominantly in the liver and gut, which are primary sites of drug metabolism. taylorandfrancis.comnih.gov Genetic variations in NAT2 can significantly alter the metabolism of substrate drugs, which underscores the importance of characterizing this pathway in preclinical development to anticipate potential variability in human populations. frontiersin.orgpharmgkb.org

Preclinical In Vitro Metabolite Profiling

Preclinical in vitro metabolite profiling is a critical step in drug development to understand how a new chemical entity is biotransformed. nih.gov These studies provide essential preliminary data on metabolic stability and help identify the metabolites formed, which is crucial for interpreting pharmacological and toxicological outcomes. researchgate.netnih.gov

Use of Liver Microsomes and S9 Fractions

Liver subcellular fractions are standard tools for in vitro metabolism studies because the liver is the primary organ for drug biotransformation. researchgate.netnih.govspringernature.com

Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP450) oxidases. researchgate.netnih.gov They are widely used for high-throughput screening to assess metabolic stability and identify Phase I metabolites (e.g., products of oxidation, reduction, hydrolysis). researchgate.netnih.gov While cost-effective and amenable to automation, microsomes lack the cytosolic enzymes necessary for most Phase II conjugation reactions. nih.gov

S9 Fractions : The S9 fraction is the 9000g supernatant of a liver homogenate. It contains both microsomes and the cytosol, thus providing a fuller complement of metabolic enzymes, including both Phase I (CYP450s) and many Phase II (e.g., UGTs, SULTs, GSTs) enzymes. researchgate.netspringernature.comenamine.net This makes S9 fractions more representative of whole-liver metabolism than microsomes alone, allowing for the study of both Phase I and subsequent Phase II conjugation reactions (e.g., glucuronidation, sulfation). researchgate.netnih.gov Studies have shown that for many compounds, S9 fractions can generate metabolite profiles (both Phase I and II) that are consistent with those produced by the "gold standard" hepatocytes. nih.govnih.gov

The general protocol for such an in vitro study involves incubating the test compound, like this compound, with either liver microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs) at 37°C. enamine.net Samples are taken at different time points, the reaction is stopped, and the resulting mixture is analyzed to identify and quantify the parent drug and its metabolites. enamine.net

Table 1: Comparison of In Vitro Hepatic Systems for Metabolite Profiling

| Feature | Liver Microsomes | Liver S9 Fraction |

| Cellular Component | Vesicles of Endoplasmic Reticulum | 9000g Supernatant (Microsomes + Cytosol) |

| Enzyme Content | Primarily Phase I enzymes (e.g., CYP450s) researchgate.netnih.gov | Phase I and Phase II enzymes researchgate.netnih.govenamine.net |

| Metabolic Reactions | Mainly oxidation, reduction, hydrolysis researchgate.net | Oxidation, reduction, hydrolysis, and conjugation (e.g., glucuronidation, sulfation) researchgate.netnih.gov |

| Typical Use | High-throughput metabolic stability, Phase I metabolite identification researchgate.net | Broader metabolic profiling, studying Phase I and II interplay nih.govenamine.net |

| Advantages | Cost-effective, high-throughput nih.gov | More comprehensive metabolic profile, better representation of in vivo hepatic metabolism nih.gov |

| Limitations | Lacks most Phase II enzymes nih.gov | Can be less robust than intact hepatocytes for some pathways |

Analytical Techniques for Metabolite Identification (e.g., LC/MS/MS, MRM-IDA, EPI Scans)

The analysis of samples from in vitro metabolism studies relies on advanced analytical techniques to separate, detect, and identify metabolites.

Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) : This is the cornerstone technique for metabolite analysis due to its high sensitivity, selectivity, and specificity. nih.gov LC separates the parent drug from its metabolites based on their physicochemical properties, and the tandem mass spectrometer detects and helps identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. enamine.netnih.gov

Multiple Reaction Monitoring (MRM) : MRM is a highly sensitive and selective quantitative technique performed on a triple quadrupole mass spectrometer. nih.govresearchgate.net It is set to monitor specific precursor-to-product ion transitions, allowing for precise quantification of the parent drug and known or predicted metabolites. nih.govresearchgate.net

Information-Dependent Acquisition (IDA) : IDA is a hybrid approach that combines quantitative and qualitative analysis in a single run. nih.govmdpi.com A sensitive survey scan, often an MRM scan, is used to detect potential metabolites. nih.govmdpi.com When a signal in the survey scan exceeds a predefined threshold, the instrument automatically triggers the acquisition of a full product ion spectrum. nih.govsciex.com

Enhanced Product Ion (EPI) Scans : The product ion spectrum triggered during an IDA experiment is often an EPI scan. sciex.comnih.gov An EPI scan, typically performed on a hybrid quadrupole-linear ion trap (QTRAP) instrument, provides high-quality, full-scan MS/MS fragmentation data. nih.govnih.gov This fragmentation pattern serves as a structural fingerprint that is used to elucidate the structure of the unknown metabolite, often by comparing it to the fragmentation of the parent drug. nih.govmdpi.com The combination of MRM-IDA-EPI allows for the sensitive detection of low-abundance metabolites via MRM, followed by automatic acquisition of detailed structural information via EPI, making it a powerful tool for comprehensive metabolite profiling. nih.govmdpi.comnih.gov

Species-Specific Metabolic Considerations in Preclinical Development

Animal models are essential in preclinical drug development to predict the metabolism and safety of a new drug in humans. nih.govnih.gov However, significant differences in drug-metabolizing enzymes exist between species, which can affect how a drug is biotransformed. nih.govbioivt.com Therefore, selecting the appropriate animal species for toxicology studies—one that provides a metabolic profile as similar as possible to humans—is a critical goal. bioivt.com

In vitro studies comparing metabolism across species are often conducted early in development. nih.gov For example, a study on propoxazepam used cryopreserved hepatocytes from rats, dogs, monkeys, and minipigs to compare metabolic profiles. gsconlinepress.com The study found that while the primary metabolite (an oxidized derivative) was the same across all species, the extent of metabolism varied significantly. gsconlinepress.com Monkeys showed moderate metabolism, while dogs showed very limited metabolism. gsconlinepress.com Similarly, studies with the benzodiazepine clobazam showed that its main metabolite, N-demethylclobazam, accumulated to a much greater extent in the brains of mice compared to rats, which was associated with a longer duration of anticonvulsant effect in mice. nih.govnih.gov

For biotechnology-derived drugs or compounds with very specific targets, non-human primates like monkeys may be required if the drug's target is not present or does not have the same pharmacology in lower species like rats or dogs. eara.eu The failure to account for species-specific metabolism can lead to clinical trial failures, as was the case with BIBX1382, where a key metabolite was formed in humans and rhesus monkeys but not in the species used for initial toxicology testing. bioivt.com Therefore, early comparative metabolism studies using liver fractions or hepatocytes from different species, including humans, are vital for the successful preclinical development of this compound. nih.govgsconlinepress.com

Table 2: Summary of Metabolic Differences for Select Benzodiazepines in Preclinical Species

| Compound | Species Compared | Key Metabolic Difference Noted | Reference |

| Clobazam | Mouse vs. Rat | Higher concentration and longer persistence of the active metabolite N-demethylclobazam in mouse brain compared to rat. nih.gov | nih.gov |

| Clobazam | Rat, Dog, Monkey | Rats excrete the majority of metabolites in feces, whereas dogs and monkeys excrete them mainly in the urine. nih.gov | nih.gov |

| Propoxazepam | Rat, Dog, Monkey, Minipig | The extent of metabolism varied significantly, with monkey hepatocytes showing moderate metabolism and dog hepatocytes showing limited metabolism. gsconlinepress.com | gsconlinepress.com |

Analogues and Derivatives of Reclazepam: Chemical and Biological Evaluation

Structural Classification of Reclazepam within Benzodiazepine (B76468) Derivatives

This compound is formally identified by its PubChem CID 3052777. nih.govwikipedia.org Its chemical formula is C18H13Cl2N3O2, and it has a molar mass of 374.22 g·mol−1. wikipedia.orgwikidoc.org Structurally, this compound belongs to the broad class of benzodiazepines, which are central nervous system depressants. wikipedia.orgbenchchem.comunodc.org Benzodiazepines are characterized by a fused benzene (B151609) and diazepine (B8756704) ring system. unodc.orgeuropa.eu Within the diverse landscape of benzodiazepine derivatives, this compound is specifically categorized as an oxazolodiazepine, distinguished by the presence of an oxazolone (B7731731) ring in its structure. benchchem.comunodc.org

Table 1: Basic Chemical Properties of this compound

| Property | Value |

| PubChem CID | 3052777 nih.govwikipedia.org |

| Chemical Formula | C18H13Cl2N3O2 wikipedia.orgwikidoc.org |

| Molar Mass | 374.22 g·mol−1 wikipedia.orgwikidoc.org |

| Classification | Benzodiazepine, Oxazolodiazepine benchchem.comunodc.org |

Design and Synthesis of Novel Analogues

The design and synthesis of novel analogues of established compounds like this compound are critical steps in medicinal chemistry, driven by the desire to improve pharmacological properties, enhance selectivity, and explore intellectual property landscapes.

Rational Design for Improved Pharmacological Properties and Selectivity

Rational drug design involves a systematic approach to create new molecules with desired biological activities. For benzodiazepine derivatives, this often centers on modulating their interaction with gamma-aminobutyric acid type A (GABAA) receptors. acs.orgnih.govwikipedia.orgresearchgate.netherts.ac.uk Classical benzodiazepines act as nonselective positive allosteric modulators (PAMs) of GABAA receptors containing α1, α2, α3, and α5 subunits, leading to a range of effects including anxiolysis, sedation, anticonvulsant activity, and muscle relaxation. acs.orgwikipedia.org However, their non-selectivity can result in undesirable side effects such as sedation, cognitive deficits, and the potential for abuse and dependence. acs.orgnih.gov

Rational design efforts for novel benzodiazepine analogues aim to achieve functional subtype selectivity. acs.orgnih.govplos.org For instance, research suggests that anxiolytic effects are primarily mediated by GABAA-α2 and/or α3 receptors, while sedation, ataxia, and amnesia are more associated with α1 and/or α5 subunits. wikipedia.orgnih.gov Therefore, the rational design of this compound analogues would likely involve modifying its chemical structure to selectively target specific GABAA receptor subtypes (e.g., α2/α3-selective compounds for anxiolysis without significant sedation or tolerance). nih.govplos.org This involves exploring different polar aromatic groups or altering substituents on the core benzodiazepine scaffold to optimize affinity and efficacy at desired receptor subtypes. acs.orgnih.govherts.ac.uk

Exploration of Intellectual Property Space

The exploration of intellectual property (IP) space is an integral part of developing novel drug analogues. Patents protect new chemical entities, their methods of synthesis, and their uses, providing exclusivity for a period. southcentre.intsouthcentre.int In the pharmaceutical industry, patents often cover not only entirely new molecular entities but also derivatives of existing drugs, such as new salts, esters, polymorphs, or combinations, provided they meet patentability criteria like novelty, inventive step, and industrial applicability. southcentre.intsouthcentre.int

While specific patents solely focused on novel analogues of this compound were not detailed in the search results, this compound itself has been mentioned in patent literature, for example, in the context of calcium channel inhibitors or as an anticonvulsant. google.comgoogle.com The general strategy for exploring IP space for this compound analogues would involve identifying structural modifications that confer improved pharmacological properties or novel uses, thereby allowing for patent protection. This includes modifications to the core benzodiazepine structure or its appended oxazolone ring that lead to enhanced potency, selectivity, or a more favorable pharmacokinetic profile, thus creating a "patentable modification of a successful new drug." mpdkrc.edu.in

Comparative Preclinical Evaluation of Analogues

Preclinical evaluation is crucial for assessing the biological activity and potential therapeutic utility of novel drug candidates before human trials. For benzodiazepine analogues, this involves detailed studies of their receptor interactions and effects in animal models.

Receptor Binding Affinities and Subtype Selectivity Profiles

The primary mechanism of action for benzodiazepines, including this compound, involves binding to the benzodiazepine site on GABAA receptors, which are located at the interface between the α and γ subunits. benchchem.comwikipedia.orgnih.govnih.gov This binding enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to neuronal hyperpolarization. benchchem.comwikipedia.orgnih.gov

Comparative preclinical evaluation of this compound analogues would meticulously assess their receptor binding affinities (typically expressed as Ki values) and their selectivity profiles across different GABAA receptor subtypes (e.g., α1βγ, α2βγ, α3βγ, α5βγ). nih.govnih.gov This involves in vitro studies using recombinant GABAA receptors with defined subunit compositions. nih.gov For instance, studies on other benzodiazepine-like compounds have shown varying degrees of α5 selectivity, with some compounds exhibiting significant preference for α5-containing receptors over α1, α2, or α3 subtypes. nih.gov The aim is to identify analogues that preferentially modulate specific GABAA receptor subtypes to achieve desired therapeutic effects while minimizing off-target effects associated with other subtypes.

Table 2: Illustrative GABAA Receptor Subtype Selectivity Profile (Conceptual Data for Benzodiazepine Analogues)

| Compound Type | α1-GABAA Ki (nM) | α2-GABAA Ki (nM) | α3-GABAA Ki (nM) | α5-GABAA Ki (nM) | Selectivity Profile (Example) |

| Non-selective BZD | 10 | 12 | 15 | 18 | Broad affinity |

| α2/α3-selective | 100 | 5 | 7 | 80 | Preferential anxiolysis |

| α1-selective | 3 | 50 | 60 | 70 | Preferential sedation |

| α5-selective | 25 | 30 | 35 | 5 | Cognitive effects modulation |

Pharmacodynamic Comparisons in Animal Models

Pharmacodynamic (PD) studies in animal models are essential for understanding the in vivo effects of this compound analogues and comparing their efficacy and duration of action. researchgate.neteuropa.eu These studies help to elucidate the behavioral outcomes associated with the observed receptor binding profiles. nih.gov

Animal models are employed to assess various pharmacological properties, including:

Anxiolytic effects: Measured in models such as the elevated plus-maze or social interaction tests. frontiersin.org

Sedative/Hypnotic effects: Evaluated by assessing parameters like locomotor activity or sleep induction. plos.org

Anticonvulsant effects: Tested in models of epilepsy or chemically induced seizures. wikipedia.orgnih.gov

Comparative pharmacodynamic studies would involve administering different this compound analogues to animal cohorts and observing their effects on these behavioral endpoints, often in a dose-dependent manner. plos.orgfrontiersin.org The data obtained would be compared to this compound itself and other reference benzodiazepines to determine if the analogues exhibit improved efficacy, reduced side effects (e.g., less sedation for anxiolytic compounds), or a different duration of action. plos.org Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling is increasingly used to integrate pharmacokinetic data with pharmacodynamic responses, aiding in the prediction of effective doses and improving the translation of preclinical findings to clinical settings. europa.eufrontiersin.org While specific pharmacodynamic comparisons for this compound analogues were not found in the search results, the methodologies described are standard for evaluating benzodiazepine derivatives.

Advanced Research Methodologies and Future Directions in Reclazepam Studies

Integrated Approaches in Preclinical Drug Discovery

Preclinical drug discovery for central nervous system agents like reclazepam relies on a synergistic pipeline of research methods to build a comprehensive profile of a drug candidate before it can be considered for clinical trials. This integrated approach ensures that data from computational, cellular, and whole-organism models are used to inform and validate one another, leading to a more robust and predictive preclinical package.

The modern paradigm for preclinical evaluation combines three distinct yet complementary stages: in silico, in vitro, and in vivo analysis. openaccesspub.org This tiered approach allows for rapid screening and optimization while minimizing the costs and ethical concerns associated with animal studies. hsd-fmsb.orgresearchgate.net

In Silico Studies: Meaning "performed on computer or via computer simulation," in silico methods are the first step in modern drug discovery. hsd-fmsb.org These computational techniques use the known structure of biological targets, such as the GABA-A receptor for benzodiazepines, to predict how a compound like this compound will interact with it. openaccesspub.org Key in silico methods include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (e.g., this compound) to its receptor. hsd-fmsb.org By simulating the interaction, researchers can screen large virtual libraries of compounds to identify promising candidates for synthesis and further testing. openaccesspub.orghsd-fmsb.org

Pharmacophore Modeling: Identifies the essential three-dimensional arrangement of functional groups in a molecule required for biological activity.

Quantitative Structure-Activity Relationship (QSAR): Develops models that correlate chemical structure with biological activity, allowing for the prediction of a novel compound's potency.

In Vitro Studies: Latin for "within the glass," in vitro experiments are conducted in a controlled environment outside of a living organism, such as a test tube or cell culture. mpkb.org These assays are essential for validating the predictions made by in silico models and for providing quantitative data on a compound's biological activity. openaccesspub.org For a benzodiazepine (B76468) like this compound, typical in vitro studies would involve: